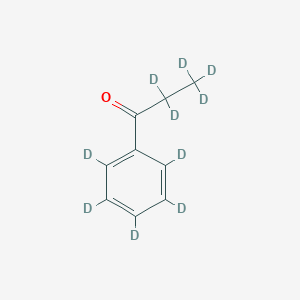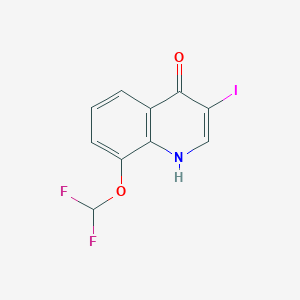
8-(Difluoromethoxy)-3-iodoquinolin-4-ol
Description
“8-(Difluoromethoxy)-3-iodoquinolin-4-ol” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring . The “8-(Difluoromethoxy)” and “3-iodo” parts of the name suggest that there are difluoromethoxy and iodo substituents on the 8th and 3rd positions of the quinoline ring, respectively. The “4-ol” indicates the presence of a hydroxyl group at the 4th position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the difluoromethoxy, iodo, and hydroxyl groups at the appropriate positions on the quinoline ring. This could potentially be achieved through various organic reactions such as nucleophilic substitution, electrophilic aromatic substitution, and others .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core with the difluoromethoxy, iodo, and hydroxyl substituents at the 8th, 3rd, and 4th positions, respectively. The presence of these substituents would likely influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the difluoromethoxy, iodo, and hydroxyl groups. For example, the iodo group might be susceptible to nucleophilic substitution reactions, while the hydroxyl group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethoxy and hydroxyl groups could potentially increase its polarity, affecting properties such as solubility and boiling point .Future Directions
The study of quinoline derivatives is a vibrant field of research due to their wide range of biological activities. Future research on “8-(Difluoromethoxy)-3-iodoquinolin-4-ol” could potentially explore its biological activity, its mechanism of action, and its potential applications in medicine or other fields .
properties
IUPAC Name |
8-(difluoromethoxy)-3-iodo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2INO2/c11-10(12)16-7-3-1-2-5-8(7)14-4-6(13)9(5)15/h1-4,10H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOBUSYIFYIPIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)NC=C(C2=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Difluoromethoxy)-3-iodoquinolin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



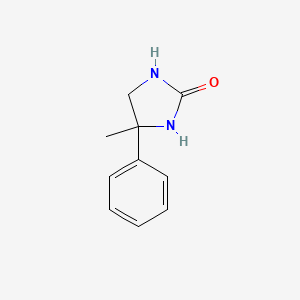
![N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B1436195.png)
![4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1436197.png)
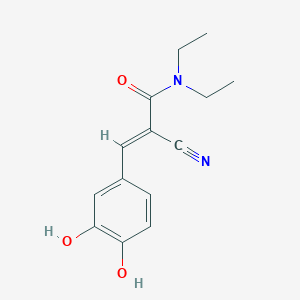
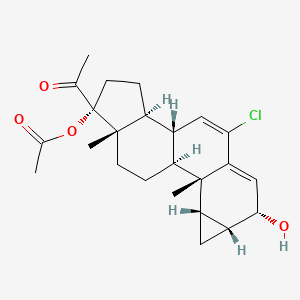
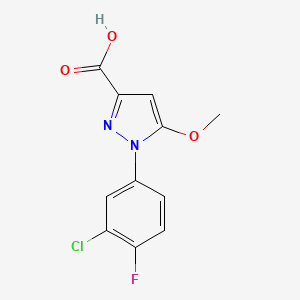
amino}acetic acid hydrochloride](/img/structure/B1436202.png)
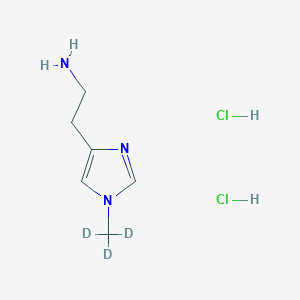

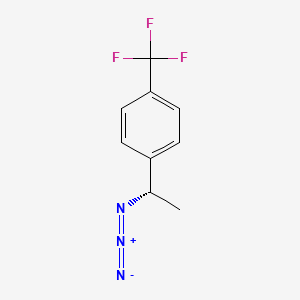
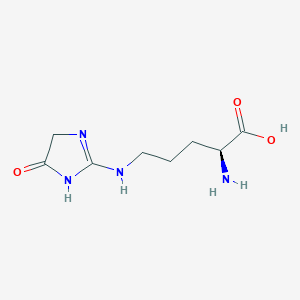
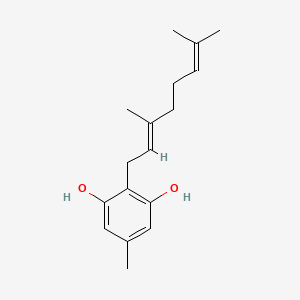
![Oxan-4-yl[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1436215.png)
